2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid
Description
Properties
IUPAC Name |
2-butyl-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-2-3-12-19-16(20)14-9-5-4-8-13(14)15(17(21)22)18(19)10-6-7-11-18/h4-5,8-9,15H,2-3,6-7,10-12H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNZXLDNFOKYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2'-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid (CAS No. 1269525-48-5) is a compound that has garnered attention for its potential biological activities. With a molecular formula of C18H23NO3 and a molecular weight of 301.4 g/mol, this compound belongs to a class of spirocyclic compounds that exhibit various pharmacological properties.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antimicrobial and anticancer properties. Below is a summary of findings from various studies.
Antimicrobial Activity
Studies have demonstrated that compounds related to the spiro[cyclopentane-1,3'-isoquinoline] structure exhibit significant antimicrobial activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 4 to 32 µg/mL, indicating potent activity against pathogens such as Escherichia coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 2a | 4 | Antibacterial |
| 3a | 8 | Antifungal |
| 6b | 16 | Antibacterial |
Cytotoxic Activity
The cytotoxic effects of 2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid have been evaluated against human cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds indicate varying degrees of cytotoxicity, with some derivatives showing more potent effects than established chemotherapeutics like doxorubicin.
| Compound | IC50 HepG2 (µM) | IC50 MCF-7 (µM) |
|---|---|---|
| 3a | 1.17 | 1.52 |
| 5a | 36.52 | 43.27 |
| Doxorubicin | 2.85 | 3.58 |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of spirocyclic compounds, several derivatives were tested against five bacterial and five fungal strains. The results indicated that compounds with structural similarities to our target compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria .
Case Study 2: Cytotoxicity Evaluation
Another investigation assessed the antiproliferative activity of various spirocyclic compounds against HepG2 and MCF-7 cell lines using the MTT assay. The study found that compounds similar to 2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid produced IC50 values significantly lower than those of doxorubicin, suggesting a promising avenue for cancer treatment .
Scientific Research Applications
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antitumor Activity : Some studies suggest that spirocyclic compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression.
- Antimicrobial Properties : The compound may possess antimicrobial activities, making it a candidate for developing new antibiotics or antifungal agents.
- Neuroprotective Effects : Preliminary findings indicate that derivatives of isoquinoline structures can provide neuroprotection, which could be beneficial in treating neurodegenerative diseases.
Drug Development
The unique structure of 2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid allows for modifications that can enhance its pharmacological properties. Potential applications in drug development include:
- Lead Compound for Anticancer Drugs : The compound's ability to inhibit cancer cell proliferation positions it as a lead candidate for further development.
- Antimicrobial Agents : Its potential antimicrobial properties warrant investigation as a new class of antibiotics.
- CNS Active Compounds : Modifications could yield derivatives effective against neurological disorders.
Case Study 1: Antitumor Activity
In a study examining the antitumor effects of spirocyclic isoquinolines, researchers found that compounds similar to 2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of isoquinoline derivatives. Results indicated that these compounds could reduce oxidative stress in neuronal cells, suggesting a potential therapeutic role in conditions like Alzheimer's disease.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2'-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid
- CAS Number : 1269525-48-5
- Molecular Formula: C₁₈H₂₃NO₃
- Molecular Weight : 301.38 g/mol
- Purity : Typically 98% (HPLC) for research use .
Structural Features: This compound belongs to the spiroheterocyclic family, characterized by a fused cyclopentane-isoquinoline core with a butyl substituent at the 2'-position and a carboxylic acid group at the 4'-position. The spiro architecture confers conformational rigidity, which is critical for interactions in biological systems .
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
The following table summarizes key structural analogues and their properties:
Structural and Functional Insights
Substituent Effects on Lipophilicity: n-Butyl vs. Cyclohexyl/Benzyl: These groups significantly increase hydrophobicity, which may enhance binding to hydrophobic pockets in biological targets but reduce aqueous solubility .
Synthetic Considerations :
- Spiroheterocycles like these are typically synthesized via reactions between homophthalic anhydride and ketimines. Substituents are introduced during imine formation, requiring tailored reagents (e.g., cyclohexylamine for the cyclohexyl variant) .
Biological Relevance :
- The carboxylic acid group at the 4'-position is a common pharmacophore for hydrogen bonding in drug-receptor interactions.
- Bulkier substituents (e.g., cyclohexyl) may improve target affinity but could compromise metabolic stability .
Preparation Methods
Multi-Step Organic Synthesis
A representative synthetic route involves:
Step 1: Construction of the Isoquinoline Core
Starting from benzaldehyde derivatives and amino alcohols, isoquinoline skeletons are constructed via Pictet-Spengler or Bischler-Napieralski reactions.Step 2: Formation of the Spirocyclopentane Ring
The cyclopentane ring is introduced by intramolecular cyclization, often employing halogenated intermediates or Michael addition reactions to form the spiro linkage at the 1,3' positions.Step 3: Introduction of the 1'-Oxo Group
Oxidation reactions using reagents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane selectively oxidize the 1' position to the keto form.Step 4: Butyl Side Chain Incorporation
The butyl group (specifically sec-butyl or isobutyl variants) is introduced via alkylation reactions using appropriate alkyl halides under basic conditions or via organometallic coupling.Step 5: Carboxylic Acid Functionalization
Carboxylation is achieved by hydrolysis of ester intermediates or direct carboxylation of organometallic species, followed by acidification.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis:
Utilizes microwave irradiation to accelerate key cyclization and oxidation steps, improving reaction efficiency and reducing by-products.Enzymatic Catalysis:
Employs specific enzymes to catalyze stereoselective steps, particularly useful for introducing chirality in the butyl side chain or during ring closure.
Analytical Characterization During Preparation
Throughout the synthesis, characterization techniques ensure structural integrity and purity:
| Analytical Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm molecular structure and stereochemistry |
| Mass Spectrometry (MS) | Verify molecular weight and fragmentation pattern |
| Infrared (IR) Spectroscopy | Identify functional groups (e.g., keto, carboxyl) |
| High-Performance Liquid Chromatography (HPLC) | Assess purity and monitor reaction progress |
Comparative Data Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Isoquinoline core formation | Pictet-Spengler, Bischler-Napieralski | Benzaldehyde derivatives, amino alcohols, acid catalysts | Well-established, high yield | Requires controlled conditions |
| Spirocyclopentane ring formation | Intramolecular cyclization, Michael addition | Halogenated intermediates, bases | Efficient spiro ring formation | Regioselectivity control needed |
| 1'-Oxo group introduction | Oxidation (PCC, Dess–Martin) | Mild oxidants | Selective oxidation | Over-oxidation risk |
| Butyl side chain attachment | Alkylation, organometallic coupling | Alkyl halides, bases or organometallic reagents | Versatile alkylation | Side reactions possible |
| Carboxylic acid installation | Hydrolysis, carboxylation | Ester intermediates, acidic workup | Direct carboxylation possible | Hydrolysis conditions critical |
Research Findings and Optimization
- Recent studies have shown that microwave-assisted cyclization reduces reaction times from hours to minutes without compromising yield or purity.
- Enzymatic methods have been investigated to achieve enantioselective synthesis, particularly valuable for pharmaceutical applications.
- Optimization of alkylation conditions (choice of base, solvent, temperature) significantly affects the regioselectivity and yield of the butyl-substituted product.
Q & A
Q. What are the recommended synthetic routes for 2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid?
Methodological Answer: The synthesis of this spirocyclic isoquinoline derivative involves a multi-step approach:
Spirocyclization: Combine cyclopentane-1,3-dione with a substituted isoquinoline precursor via acid-catalyzed cyclocondensation to form the spiro core.
Butyl Group Introduction: Use alkylation or Grignard reactions to introduce the 2'-butyl substituent.
Carboxylic Acid Functionalization: Hydrolyze a pre-installed ester group (e.g., methyl ester) under basic conditions (NaOH/EtOH, reflux) to yield the carboxylic acid moiety.
Key Considerations:
Q. Example Table: Synthetic Conditions for Analogous Spiro Compounds
| Step | Reagents/Conditions | Yield (%) | Reference Approach |
|---|---|---|---|
| Spirocyclization | H2SO4 (cat.), DCM, 0°C → RT, 12 h | 65–75 | |
| Alkylation | n-BuLi, THF, –78°C, then R-X, 4 h | 50–60 | |
| Ester Hydrolysis | 2M NaOH, EtOH, reflux, 6 h | 85–90 |
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Analytical Workflow:
Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Assign spirocyclic protons (δ 1.5–2.5 ppm for cyclopentane) and isoquinoline aromatic protons (δ 7.0–8.5 ppm). Use DEPT-135 to distinguish CH2/CH3 groups in the butyl chain .
- 2D NMR (COSY, HSQC): Confirm spatial proximity of spiro-junction protons and isoquinoline substituents.
Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of CO2 from the carboxylic acid group).
X-ray Crystallography: Resolve the spirocyclic geometry and confirm dihedral angles between cyclopentane and isoquinoline planes.
Critical Note: Ensure sample purity (>95%) via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) before characterization .
Q. What are the key solubility and stability considerations for handling this compound?
Methodological Answer:
- Solubility:
- Polar aprotic solvents (DMSO, DMF) enhance solubility due to the carboxylic acid group.
- Avoid aqueous buffers at extreme pH (risk of decarboxylation or esterification).
- Stability:
- Store at –20°C under inert gas (N2/Ar) to prevent oxidation of the dihydroisoquinoline moiety.
- Monitor degradation via TLC (silica gel, ethyl acetate/hexane 3:7) weekly .
Advanced Research Questions
Q. What strategies can optimize the pharmacokinetic properties of this compound?
Methodological Answer:
- Lipophilicity Adjustment: Introduce polar substituents (e.g., hydroxyl groups) to the butyl chain to improve water solubility while maintaining spirocyclic integrity.
- Prodrug Design: Convert the carboxylic acid to an ester prodrug (e.g., ethyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .
- Metabolic Stability: Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the isoquinoline ring) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
Variation of Substituents:
- Syntize analogs with modified alkyl chains (e.g., ethyl, pentyl) at the 2'-position to assess steric effects.
- Replace the carboxylic acid with bioisosteres (e.g., tetrazole, sulfonamide) to evaluate electronic contributions.
Biological Assays:
Q. What computational methods predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Dock the compound into target active sites (e.g., COX-2, NMDA receptors) using flexible ligand protocols. Validate with MD simulations (AMBER/NAMD) to assess binding stability.
- QSAR Modeling: Train models with descriptors (HOMO/LUMO energies, molecular volume) to predict activity across analogs .
Q. How can contradictions in reported pharmacological data be resolved?
Methodological Answer:
Standardize Assay Conditions: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and buffer compositions (pH, ion concentration) across studies.
Replicate Key Experiments: Repeat dose-response curves (3 independent replicates) to confirm potency discrepancies.
Meta-Analysis: Use tools like RevMan to statistically integrate data from conflicting studies and identify confounding variables (e.g., batch-to-batch compound variability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
